molecular formula C6H7N3O2 B1337003 Methyl 2-aminopyrimidine-5-carboxylate CAS No. 308348-93-8

Methyl 2-aminopyrimidine-5-carboxylate

Cat. No. B1337003
M. Wt: 153.14 g/mol
InChI Key: JVHBXKOTWYZYDF-UHFFFAOYSA-N
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Description

Methyl 2-aminopyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This compound, in particular, features an amino group at the second position and a carboxylate ester at the fifth position of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives can involve various methods, including the reaction of different starting materials such as isoxazoles, pyridinium ylides, or aminopyridines with other reagents to introduce various functional groups into the pyrimidine ring. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system is an example of such synthetic strategies . Additionally, the reaction of 2-aminopyridines with 3-bromoacetylazulene-1-carboxylate to form imidazo-fused nitrogen-heterocycles is another example of pyrimidine derivative synthesis .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various analytical techniques such as X-ray crystallography, NMR, and quantum chemical calculations. For example, the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were determined using X-ray crystallography and further supported by DFT studies . These techniques provide detailed information about the geometry and electronic structure of the molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, catalytic reductions, and complex formation with metals. For instance, the reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines leads to the formation of imidazo[1,2-a]pyridine-substituted azulenes . Moreover, the formation of metal complexes, as seen with silver complexes of 2-amino-3-methylpyridine and pyridine-2-carboxaldoxime, demonstrates the ability of pyrimidine derivatives to act as ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. These properties are crucial for the compound's potential applications in various fields, including medicinal chemistry and materials science. For example, the antimicrobial activity of silver complexes of pyrimidine derivatives against various bacteria and yeasts indicates the biological relevance of these compounds . Additionally, the interaction of these metal complexes with DNA suggests potential applications in biochemistry and pharmacology .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Methyl 2-aminopyrimidine-5-carboxylate serves as a versatile intermediate in the synthesis of various complex molecules. For example, the compound participates in reactions leading to the creation of imidazo[1,2-a]pyrimidines and imidazo[1,2-b][1,2,4]triazines, showcasing its utility in building heterocyclic compounds with potential biological activities (Imafuku, Miyashita, & Kikuchi, 2003). Similarly, its reactivity was exploited in the development of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, further illustrating the compound's role in advancing heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Catalysis and Enzyme Engineering

Research on enzyme engineering has revealed the potential of using methyl 2-aminopyrimidine-5-carboxylate as a substrate for evolved enzymes. A study demonstrated the directed evolution of a nonheme diiron N-oxygenase, AzoC, to improve its catalytic efficiency towards nitrogen heterocycle substrates, including methyl 2-aminopyrimidine-5-carboxylate. This work highlights the application of chemical biology in expanding the utility of substrates for biocatalysis, offering insights into novel biosynthetic pathways for azoxy compounds (Xu, Liu, Chen, & Li, 2022).

Pharmacological Research

In pharmacological research, derivatives of methyl 2-aminopyrimidine-5-carboxylate have been explored for their potential biological activities. Although direct applications of methyl 2-aminopyrimidine-5-carboxylate in drug development were not highlighted in the searched literature, the synthesis and evaluation of related aminopyrimidine derivatives for activities such as serotonin receptor agonism indicate the broader relevance of this chemical class in medicinal chemistry. For instance, the synthesis and pharmacological evaluation of aminopyrimidine series as 5-HT1A partial agonists exemplify the exploration of aminopyrimidines in developing therapeutic agents (Dounay et al., 2009).

Crystal Structure Prediction and Molecular Interactions

Methyl 2-aminopyrimidine-5-carboxylate and its derivatives also find applications in crystallography and materials science. Cluster analysis and intermolecular interaction studies, particularly involving carboxylate, pyridine, and pyrimidine heterocycles, contribute to crystal structure prediction efforts. Such research aids in understanding the molecular assembly and can inform the design of new materials and pharmaceuticals (Collins, Wilson, & Gilmore, 2010).

Future Directions

While specific future directions for Methyl 2-aminopyrimidine-5-carboxylate are not available, it’s worth noting that 2-aminopyrimidine derivatives have shown potential in medical research. For instance, some 2-aminopyrimidine derivatives exhibited good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests potential future directions in the development of new efficient antitrypanosomal and antiplasmodial compounds .

properties

IUPAC Name

methyl 2-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHBXKOTWYZYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430733
Record name Methyl 2-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminopyrimidine-5-carboxylate

CAS RN

308348-93-8
Record name Methyl 2-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminopyrimidine-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 4.30 g guanidine hydrochloride in 50.00 g dimethyl formamide, 10.00 g 3,3-dimethoxy-2-dimethoxymethyl-propionate were added. The resulting clear solution was heated to 100° C. for 2 hours and to 140° C. for an additional 20 hours. After cooling to 60° C., the solvent was completely removed in vacuo and the resulting light brown residue thoroughly extracted with boiling tetrahydrofurane. After distilling off the majority of the solvent, the crystalline product was isolated by suction filtration and subsequent drying in vacuo. A total of 4.34 g (63% of theory based on 3,3-dimethoxy-2-dimethoxymethyl-propionate) of methyl-2-amino-pyrimidine-5-carboxylate could be isolated in this way. Identification of the product was based on 1H-NMR-, 13C- and IR-spectra.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
3,3-dimethoxy-2-dimethoxymethyl-propionate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WJ Scott, MF Hentemann, RB Rowley, CO Bull… - …, 2016 - Wiley Online Library
… Methyl 2-aminopyrimidine-5-carboxylate precipitated as a light yellow solid, which was … Methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) was dissolved in MeOH (5 mL) …
CE Wagner, PW Jurutka - Retinoid and Rexinoid Signaling: Methods and …, 2019 - Springer
The methods described in this chapter concern procedures for the design, synthesis, and in vitro biological evaluation of an array of potent retinoid-X-receptor (RXR) agonists employing …
Number of citations: 2 link.springer.com
MC Heck, CE Wagner, PH Shahani… - Journal of medicinal …, 2016 - ACS Publications
… Aryl bromide 45 was coupled to methyl 2-aminopyrimidine-5-carboxylate (52) in the usual palladium(0) catalytic system to give methyl 2-((3,5,5,8,8-pentamethyl-5,6,7,8-…
Number of citations: 20 pubs.acs.org
PW Jurutka, O di Martino, S Reshi, S Mallick… - International journal of …, 2022 - mdpi.com
… of compounds 36–41 begins with the palladium-catalyzed reaction of the known aryl bromide 46 with methyl 6-aminonicotinate (73) or methyl 2-aminopyrimidine-5-carboxylate (74) to …
Number of citations: 2 www.mdpi.com

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